molecular formula C15H10N2O3 B1346262 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 57531-19-8

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No. B1346262
CAS RN: 57531-19-8
M. Wt: 266.25 g/mol
InChI Key: IDQNQFANWGYNHH-UHFFFAOYSA-N
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Description

“4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid” is a chemical compound with the CAS Number: 57531-19-8. It has a molecular weight of 266.26 and its IUPAC name is 4-oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxylic acid .


Synthesis Analysis

The general procedure for the preparation of 4-oxo-3-substituted phenyl-3,4-dihydrophthalazine-1-carboxylic acid involves the addition of an appropriate phenyl hydrazine to a solution of the precursor compound in water and ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10N2O3/c18-14-12-9-5-4-8-11 (12)13 (15 (19)20)16-17 (14)10-6-2-1-3-7-10/h1-9H, (H,19,20) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-oxo-3-phenylphthalazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-12-9-5-4-8-11(12)13(15(19)20)16-17(14)10-6-2-1-3-7-10/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQNQFANWGYNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282521
Record name 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid

CAS RN

57531-19-8
Record name 57531-19-8
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Record name 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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